(8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile
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Overview
Description
(8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile is a complex organic compound with a unique structure that includes an isothiochromene core, amino group, and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the isothiochromene core, followed by the introduction of the amino group and the dimethoxyphenyl substituent. The nitrile groups are then added through a series of reactions involving cyanation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile: shares structural similarities with other isothiochromene derivatives and nitrile-containing compounds.
Uniqueness
- The presence of multiple functional groups, including the amino group, dimethoxyphenyl substituent, and nitrile groups, makes this compound unique. These functional groups contribute to its diverse reactivity and potential applications.
Properties
Molecular Formula |
C20H18N4O2S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
(8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-1,3,8,8a-tetrahydroisothiochromene-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C20H18N4O2S/c1-25-16-5-3-4-13(18(16)26-2)17-15-9-27-7-6-12(15)14(8-21)19(24)20(17,10-22)11-23/h3-6,15,17H,7,9,24H2,1-2H3/t15-,17+/m0/s1 |
InChI Key |
SAKQJHJXXRWSBE-DOTOQJQBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H]2[C@H]3CSCC=C3C(=C(C2(C#N)C#N)N)C#N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3CSCC=C3C(=C(C2(C#N)C#N)N)C#N |
Origin of Product |
United States |
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